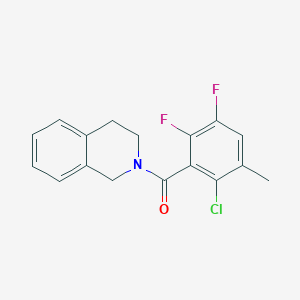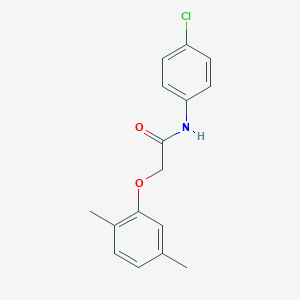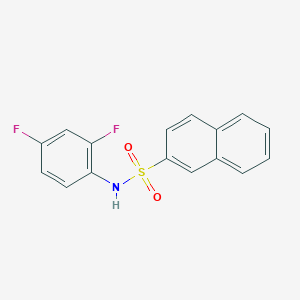![molecular formula C15H21ClN2S B5782573 N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5782573.png)
N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea (CCTU) is a chemical compound that has been extensively studied for its potential application in various fields of science. This compound belongs to the class of thiourea compounds and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea is not well understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating the activity of certain receptors in the body.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to exhibit antiviral activity against herpes simplex virus and cytomegalovirus. In addition, N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea has been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea is its potential application in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. The compound has been extensively studied for its potential therapeutic applications and has been shown to exhibit a wide range of biological activities. However, one of the limitations of N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea is its toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea. One potential direction is the development of new synthetic methods for the compound. Another potential direction is the study of the compound's mechanism of action and its potential application in the treatment of neurological disorders. Additionally, further studies are needed to determine the potential toxicity of the compound and its safety for use in humans.
Conclusion:
In conclusion, N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea is a chemical compound that has been extensively studied for its potential application in various fields of science. The compound has been synthesized using various methods and has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial activities. However, the compound's mechanism of action is not well understood, and further studies are needed to determine its potential toxicity and safety for use in humans.
Méthodes De Synthèse
The synthesis of N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea has been carried out using various methods, including the reaction of 3-chlorobenzylamine with cyclohexyl isothiocyanate. The reaction is carried out in the presence of a base such as potassium carbonate and an organic solvent such as dimethylformamide. The reaction mixture is then stirred for several hours, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea has been extensively studied for its potential application in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential application in the treatment of neurological disorders such as Parkinson's disease.
Propriétés
IUPAC Name |
1-[2-(3-chlorophenyl)ethyl]-3-cyclohexylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2S/c16-13-6-4-5-12(11-13)9-10-17-15(19)18-14-7-2-1-3-8-14/h4-6,11,14H,1-3,7-10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVVBEMDLDEPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825875 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(3-Chlorophenyl)ethyl]-3-cyclohexylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5782490.png)

![7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5782511.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5782517.png)









![N-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,4-triazol-5-yl}phenyl)acetamide](/img/structure/B5782593.png)